molecular formula C7H13MoN3O3+3 B1237813 [Mo(CO)3Dien]

[Mo(CO)3Dien]

Cat. No. B1237813
M. Wt: 283.1 g/mol
InChI Key: KGYZXXRMJFVMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricarbonyl(diethylenetriamine)molybdenum is a molybdenum coordination entity and a metal carbonyl.

Scientific Research Applications

1. Structure Elucidation in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs), including those possibly involving Mo(CO)3Dien complexes, utilize 3D electron diffraction (3DED) techniques for structure determination. This method is crucial for elucidating the crystal structures of MOFs, which directly influences their physical and chemical properties and, in turn, determines their application potential in various fields (Huang et al., 2021).

2. Development of Hybrid Materials for Energy Applications

Ruthenium-based MOFs or COFs, which may include Mo(CO)3Dien derivatives, are explored for their potential in energy-related applications like photovoltaics and catalysis. These frameworks are particularly focused on CO2 reduction and hydrogen-evolution reactions (Schubert et al., 2021).

3. Supercapacitor Electrode Material

Research involving the synthesis of 2D MOF nanocomposites, potentially including Mo(CO)3Dien, demonstrates their application as electrode materials in supercapacitors. These materials exhibit significant specific capacitance and high rate capability, indicating their potential in energy storage technologies (Cao et al., 2016).

4. High-Power 3D Reactors for Catalysis

MOFs, possibly with Mo(CO)3Dien components, are utilized in creating high-performance 3D reactors. These reactors, combining macro- and microporous structures, demonstrate exceptional performance in catalytic reactions, including water treatment and energy generation (Qin et al., 2021).

5. Gas Adsorption and Separation Processes

MOFs are also significant in gas adsorption processes. The development of 3D-printed MOF monoliths showcases their application in efficient CO2 removal from air, highlighting their potential in environmental applications and gas separation technologies (Thakkar et al., 2017).

properties

Product Name

[Mo(CO)3Dien]

Molecular Formula

C7H13MoN3O3+3

Molecular Weight

283.1 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;carbon monoxide;molybdenum(3+)

InChI

InChI=1S/C4H13N3.3CO.Mo/c5-1-3-7-4-2-6;3*1-2;/h7H,1-6H2;;;;/q;;;;+3

InChI Key

KGYZXXRMJFVMDH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C(CNCCN)N.[Mo+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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